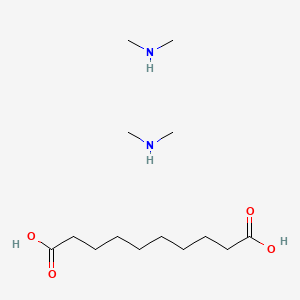
decanedioic acid;N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanedioic acid;N-methylmethanamine is a compound formed by the combination of decanedioic acid and N-methylmethanamine. Decanedioic acid, also known as sebacic acid, is a dicarboxylic acid with the formula C10H18O4. It is commonly used in the production of polymers, plasticizers, and lubricants. N-methylmethanamine, on the other hand, is an organic compound with the formula CH3NHCH3. It is a simple amine that is often used as a building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decanedioic acid;N-methylmethanamine typically involves the reaction of decanedioic acid with N-methylmethanamine under controlled conditions. One common method is to dissolve decanedioic acid in a suitable solvent, such as methanol or ethanol, and then add N-methylmethanamine to the solution. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction. The resulting product is then purified by recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or high-pressure reactors to increase the efficiency and yield of the reaction. The use of catalysts, such as metal salts or enzymes, may also be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Decanedioic acid;N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are usually carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reactions are typically carried out under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding oxides, while reduction may yield corresponding alcohols or amines.
Applications De Recherche Scientifique
Decanedioic acid;N-methylmethanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of decanedioic acid;N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of specific products. It can also interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparaison Avec Des Composés Similaires
Decanedioic acid;N-methylmethanamine can be compared with other similar compounds, such as:
Decanedioic acid: While decanedioic acid is a dicarboxylic acid, this compound is a combination of decanedioic acid and N-methylmethanamine, giving it unique properties and applications.
N-methylmethanamine: N-methylmethanamine is a simple amine, whereas this compound is a more complex compound with additional functional groups.
Other dicarboxylic acids: Compounds such as adipic acid and succinic acid are also dicarboxylic acids, but they differ in their carbon chain length and functional groups, leading to different chemical properties and applications.
Propriétés
Numéro CAS |
494212-61-2 |
|---|---|
Formule moléculaire |
C14H32N2O4 |
Poids moléculaire |
292.41 g/mol |
Nom IUPAC |
decanedioic acid;N-methylmethanamine |
InChI |
InChI=1S/C10H18O4.2C2H7N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;2*1-3-2/h1-8H2,(H,11,12)(H,13,14);2*3H,1-2H3 |
Clé InChI |
WRPKZAKOJVFJCH-UHFFFAOYSA-N |
SMILES canonique |
CNC.CNC.C(CCCCC(=O)O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)



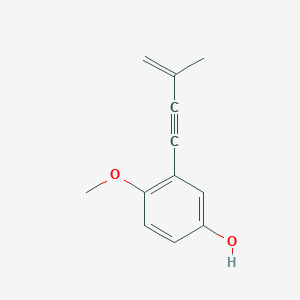
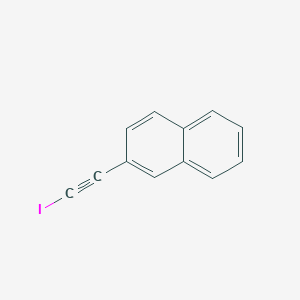
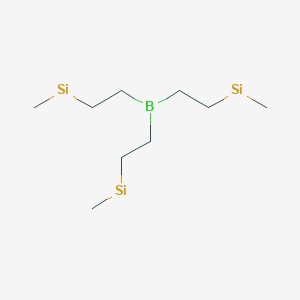
![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)
![1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine](/img/structure/B14253251.png)
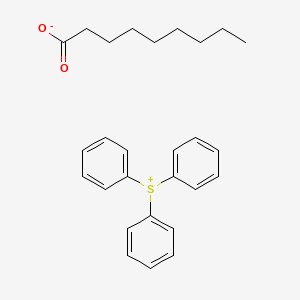
![2-hydroxy-N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14253253.png)
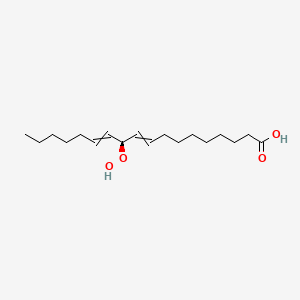

![{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid](/img/structure/B14253260.png)
